molecular formula C18H14F3N3O2S B2738012 N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1172756-39-6

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2738012
M. Wt: 393.38
InChI Key: ZBHAMIFVHMGYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has shown promising results in scientific research. MTOB is a potent inhibitor of the protein methionine aminopeptidase 2 (MetAP2), which is involved in protein synthesis and has been implicated in various diseases.

Scientific Research Applications

Anticancer Applications

A series of compounds closely related to N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide have been designed and synthesized for the purpose of evaluating their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). Some derivatives exhibited higher anticancer activities than the reference drug etoposide, demonstrating the potential efficacy of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Chemical Synthesis and Complex Formation

Research on compounds with a similar structure to N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide includes the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea. This process has led to the creation of new compounds and their complexes with Ni and Pd, showcasing the versatility and reactivity of the 1,3,4-oxadiazole ring system in forming complex structures with potential for further application in material science and coordination chemistry (Adhami et al., 2012).

Antiviral Activity

Another significant application of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives is in the development of antiviral agents. A study described a new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This research highlights the potential for these compounds to serve as a basis for developing new antiviral drugs, especially against the H5N1 subtype of the influenza A virus, demonstrating significant antiviral activities (Hebishy et al., 2020).

Heterocyclic Compound Synthesis

The versatility of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives extends to the synthesis of various heterocyclic compounds. These compounds have been used as precursors for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. The antimicrobial activity of some of these synthesized compounds was also assessed, illustrating the broad application of these derivatives in synthesizing new compounds with potential biological activities (Elmagd et al., 2017).

properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-27-14-7-5-11(6-8-14)9-15-23-24-17(26-15)22-16(25)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHAMIFVHMGYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

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